molecular formula C10H10BrF B1323606 2-Bromo-4-(2-fluorophenyl)-1-butene CAS No. 731772-96-6

2-Bromo-4-(2-fluorophenyl)-1-butene

Cat. No. B1323606
M. Wt: 229.09 g/mol
InChI Key: ZXQVHPBPXRZROF-UHFFFAOYSA-N
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Description

The compound “2-Bromo-4-(2-fluorophenyl)-1-butene” is likely a brominated and fluorinated organic compound. It contains a bromine atom and a fluorine atom attached to different carbon atoms in the phenyl ring .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-4-(2-fluorophenyl)-1-butene” are not available, similar compounds are often synthesized through halogenation reactions .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(2-fluorophenyl)-1-butene” would consist of a phenyl ring with bromine and fluorine substituents, and a butene group .


Chemical Reactions Analysis

The compound “2-Bromo-4-(2-fluorophenyl)-1-butene” could potentially undergo various chemical reactions. For instance, the bromine atom could be replaced by other groups in a substitution reaction .

Scientific Research Applications

1. Chemical Structure and Reactivity

Mikhaĭlov and 'eva (1960) investigated the chemical structure of a bromo compound formed by the reaction of bromine with 2-phenyl-2-butanol or 2-phenyl-2-butene. They concluded that the compound is 1-bromo-3-phenyl-2-butene, not 2-bromo-3-phenyl-2-butene as previously assumed. This study contributes to understanding the chemical structure and reactivity of bromo compounds related to 2-Bromo-4-(2-fluorophenyl)-1-butene (Mikhaĭlov & 'eva, 1960).

2. Synthesis of Monofluorobutene Derivatives

Matsuo and Kende (1991) developed a method for synthesizing monofluorobutene derivatives, which could potentially include compounds like 2-Bromo-4-(2-fluorophenyl)-1-butene. Their research enhances the availability of fluorinated compounds for various scientific applications (Matsuo & Kende, 1991).

3. Organic Synthesis Applications

Westerlund, Gras, and Carlson (2001) investigated 1-Bromo-3-buten-2-one as a building block in organic synthesis. Their findings provide insights into the potential use of similar bromo compounds, like 2-Bromo-4-(2-fluorophenyl)-1-butene, as precursors or intermediates in synthetic organic chemistry (Westerlund, Gras, & Carlson, 2001).

4. Fluorescence and Photolytic Studies

Yoshino et al. (2010) explored the synthesis and application of intensely fluorescent azobenzenes. Though not directly related to 2-Bromo-4-(2-fluorophenyl)-1-butene, this research highlights the potential use of similar compounds in developing new materials with unique optical properties (Yoshino et al., 2010).

5. Reaction Dynamics and Isomerization

Miller et al. (2005) investigated the dissociation channels of 1-buten-2-yl radical and its photolytic precursor 2-bromo-1-butene. This research provides valuable information on the reaction dynamics and isomerization processes that could be relevant for understanding the behavior of similar compounds like 2-Bromo-4-(2-fluorophenyl)-1-butene (Miller et al., 2005).

properties

IUPAC Name

1-(3-bromobut-3-enyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQVHPBPXRZROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641165
Record name 1-(3-Bromobut-3-en-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(2-fluorophenyl)-1-butene

CAS RN

731772-96-6
Record name 1-(3-Bromobut-3-en-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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